molecular formula C9H5BrFNO B1378412 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde CAS No. 1227269-11-5

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde

Cat. No. B1378412
CAS RN: 1227269-11-5
M. Wt: 242.04 g/mol
InChI Key: ZSQGHQWPOHETSW-UHFFFAOYSA-N
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Description

“7-Bromo-5-fluoro-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C9H5BrFNO . It is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms in its structure . The exact molecular structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

  • Molecular Structure and Hydrogen Bonding :

    • A study by Ali, Halim, and Ng (2005) on a similar molecule, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, discussed the molecular pairing and hydrogen bonding patterns, indicating its relevance in understanding molecular interactions and structure-function relationships in crystallography (Ali, Halim, & Ng, 2005).
  • Crystal Structure and Hirshfeld Surface Analysis :

    • Barakat et al. (2017) conducted a detailed analysis of the crystal structure of a derivative of 5-bromo-1H-indole-3-carbaldehyde. They provided insights into intermolecular interactions, molecular geometry optimizations, and electronic spectra based on TD-DFT results, which are crucial for understanding the chemical behavior and potential applications of such compounds (Barakat et al., 2017).
  • Synthesis of Fluorinated Pyrroles :

    • Research by Surmont et al. (2009) detailed a methodology for preparing various new 3-fluorinated pyrroles, which are significant in pharmaceutical and material sciences. Although the study does not directly involve 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde, the synthesis methods and the focus on fluorinated compounds are relevant for researchers working with structurally similar compounds (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
  • Nanotechnology and Material Science :

    • Xu, Zhu, Han, and Bo (2007) explored the functionalization of multi-walled carbon nanotubes (MWCNTs) with a compound similar to this compound. Their work emphasized the potential of such compounds in modifying nanomaterial surfaces, which is crucial for developing new materials with specialized properties (Xu, Zhu, Han, & Bo, 2007).

Future Directions

Indole derivatives, including “7-Bromo-5-fluoro-1H-indole-3-carbaldehyde”, have significant potential for further exploration due to their diverse biological activities and their role as precursors for the synthesis of various heterocyclic derivatives . Future research could focus on exploring novel synthesis methods, understanding the specific mechanisms of action, and evaluating the therapeutic potential of these compounds.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with several enzymes and proteins, facilitating various biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of covalent bonds, leading to the activation or inhibition of the enzyme’s activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are essential for cell proliferation and differentiation. By altering the phosphorylation status of these kinases, this compound can impact cell cycle progression and apoptosis. Furthermore, it affects the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on signaling pathways and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are often dose-dependent, with a threshold beyond which the adverse effects become pronounced. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress response, thereby impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its interaction with membrane transporters can affect its uptake and distribution within cells, impacting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

properties

IUPAC Name

7-bromo-5-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGHQWPOHETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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